molecular formula C13H19ClS B14218577 Benzene, 1-chloro-4-[(hexylthio)methyl]- CAS No. 821781-70-8

Benzene, 1-chloro-4-[(hexylthio)methyl]-

Cat. No.: B14218577
CAS No.: 821781-70-8
M. Wt: 242.81 g/mol
InChI Key: YDFZWNCZQFQERP-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(hexylthio)methyl]- is an organic compound with a benzene ring substituted with a chlorine atom and a hexylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(hexylthio)methyl]- typically involves the chlorination of benzene followed by the introduction of the hexylthio group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl hexyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(hexylthio)methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation Reactions: The hexylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under high pressure hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst under high pressure.

Major Products Formed

    Substitution: Phenol derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-[(hexylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(hexylthio)methyl]- involves its interaction with various molecular targets. The chlorine atom and hexylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, and other proteins, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-methyl-: Similar structure but lacks the hexylthio group.

    Benzene, 1-chloro-4-ethyl-: Similar structure with an ethyl group instead of a hexylthio group.

    Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a hexylthio group.

Uniqueness

Benzene, 1-chloro-4-[(hexylthio)methyl]- is unique due to the presence of the hexylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

821781-70-8

Molecular Formula

C13H19ClS

Molecular Weight

242.81 g/mol

IUPAC Name

1-chloro-4-(hexylsulfanylmethyl)benzene

InChI

InChI=1S/C13H19ClS/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3

InChI Key

YDFZWNCZQFQERP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1=CC=C(C=C1)Cl

Origin of Product

United States

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